
2-Hydroxypropiophenone
Overview
Description
2-Hydroxypropiophenone (2-HPP) is an aromatic α-hydroxy ketone (acyloin) with the molecular formula C₉H₁₀O₂. It is a chiral compound, with the (S)-enantiomer being particularly valuable as an intermediate in synthesizing pharmaceuticals, such as 1-phenylpropane-1,2-diol (PPD), a precursor for antifungal agents and β-blockers .
Preparation Methods
Fries Rearrangement of Phenyl Propionate
The Fries rearrangement remains the most widely documented method for synthesizing 2-hydroxypropiophenone. This reaction involves the Lewis acid-catalyzed rearrangement of phenyl propionate to yield ortho- and para-hydroxypropiophenone isomers, with the ortho isomer predominating under specific conditions.
Catalytic Systems and Solvent Effects
Aluminum chloride (AlCl₃) is the conventional catalyst, with yields highly dependent on solvent choice and temperature:
- Carbon disulfide : Refluxing phenyl propionate with AlCl₃ in CS₂ followed by solvent elimination at 130–150°C for 2–3 hours yields 32–35% this compound.
- Chlorobenzene : Microwave irradiation at 106°C for 3 minutes achieves 28% yield, offering reduced reaction time but moderate efficiency.
- Heptane/tetrachloroethane : Solvent-free conditions at 180–200°C for 15 minutes enhance yield to 76–78%, favoring ortho-selectivity due to reduced steric hindrance.
Alternative catalysts include zirconium chloride (ZrCl₄) in o-dichlorobenzene (83% yield at 120°C for 3 hours) and titanium tetrachloride (TiCl₄) in nitromethane (13% yield at 20°C over 7 days). The solvent-free AlCl₃ method is industrially preferred for its balance of yield and simplicity.
Mechanistic Insights
Friedel-Crafts Acylation of Phenol
Direct acylation of phenol with propionyl derivatives provides a route to this compound, circumventing isomer separation.
Propionyl Chloride as Acylating Agent
Propionyl chloride reacts with phenol in the presence of AlCl₃ at 120–130°C for 1 hour, achieving 45% yield. The reaction mechanism involves in situ generation of acylium ions, which undergo electrophilic attack on phenol’s aromatic ring. Solvent choice significantly impacts regioselectivity:
- Benzene/nitrobenzene : Enhances ortho-directing effects but requires rigorous anhydrous conditions.
- Polyphosphoric acid (PPA) : At 100°C for 10 minutes, PPA acts as both catalyst and solvent, though yields remain low (13%) due to competing side reactions.
Propionic Acid as Acyl Source
Using propionic acid with boron trifluoride (BF₃) at 165°C for 1 hour yields 45% this compound. This method is less corrosive than chloride-based approaches but requires higher temperatures, increasing energy costs.
Isomerization of 4-Hydroxypropiophenone
Isomerization offers a route to convert the para isomer to the ortho form. Heating 4-hydroxypropiophenone with AlCl₃ at 165°C for 1 hour achieves 40% conversion, rising to 55% at 180–200°C. This method is advantageous for recycling para-isomer byproducts from Fries rearrangements.
Demethylation of 2-Propionylanisole
Demethylation of 2-propionylanisole using fuming hydrochloric acid (d = 1.19) in sealed tubes at 110°C for 6 hours cleaves the methoxy group, yielding this compound. While effective, this method’s reliance on harsh acids limits scalability.
Biotechnological Synthesis via Engineered Pseudomonas putida
Recent advances employ microbial biotransformation for sustainable production. Pseudomonas putida ATCC 12633, engineered with the pprI gene from Deinococcus radiodurans, converts benzaldehyde and acetaldehyde to (S)-2-hydroxypropiophenone via carboligase activity.
Process Optimization
- Substrate concentration : 20 mM benzaldehyde and 600 mM acetaldehyde.
- Reaction conditions : 3-hour incubation at 0.033 g wet cell weight/mL yields 1.6 g/L 2-HPP, with a productivity of 0.089 g/g cell dry weight/hour.
- Stress tolerance : The pprI gene enhances tolerance to chaotropic agents (e.g., ethanol, butanol) and oxidative stress, improving biocatalyst longevity.
This method achieves 35% higher yield than chemical methods, with enantiomeric excess >99% for the (S)-isomer, critical for pharmaceutical applications.
Comparative Analysis of Methods
Method | Catalyst/System | Temperature | Time | Yield | Advantages | Limitations |
---|---|---|---|---|---|---|
Fries rearrangement | AlCl₃ (solvent-free) | 180–200°C | 15 min | 76–78% | High yield, industrial scalability | Corrosive catalysts, high energy |
Friedel-Crafts acylation | AlCl₃ | 120–130°C | 1 hour | 45% | Direct synthesis | Low regioselectivity |
Isomerization | AlCl₃ | 180–200°C | 15 min | 55% | Recycles para-isomer byproducts | Requires pure para-isomer input |
Biotransformation | P. putida | 30°C | 3 hours | 1.6 g/L | Sustainable, enantioselective | Requires substrate optimization |
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group (-OH) in 2-HPP undergoes oxidation to form quinones:
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Reagents : KMnO₄ (acidic conditions), CrO₃.
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Products : Corresponding quinones (e.g., 2-hydroxyacetophenone derivatives) .
Reduction Reactions
The ketone group (>C=O) is reduced to secondary alcohols:
Substitution Reactions
Electrophilic aromatic substitution occurs on the phenyl ring:
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Halogenation : Bromine or chlorine in acidic conditions.
Schiff Base Formation
2-HPP reacts with amines (aliphatic/aromatic) to form Schiff base ligands:
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Mechanism : Condensation of the hydroxyl group with amine groups.
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Spectral Data :
Key Research Findings
-
Stress Tolerance : Engineered Pseudomonas putida strains with PprI exhibit enhanced tolerance to aldehydes, solvents, and oxidative stress, improving 2-HPP production .
-
Productivity : Microbial resting cells achieve 0.089 g 2-HPP/g dry weight/h, surpassing traditional methods .
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Applications : 2-HPP serves as a precursor for antifungal agents and pharmaceuticals (e.g., phenylpropane-1,2-diol) .
Scientific Research Applications
Biocatalytic Applications
Biotransformation Processes
2-HPP serves as a crucial intermediate in biotransformation processes, particularly using Pseudomonas putida. This bacterium can convert benzaldehyde and acetaldehyde into 2-HPP through the action of benzoylformate decarboxylase (BFD). The efficiency of this process can be enhanced by engineering strains to increase their tolerance to chaotropic conditions, which has been demonstrated in studies where the pprI gene from Deinococcus radiodurans was introduced into P. putida ATCC 12633. This modification resulted in a production yield of 1.6 g/L of 2-HPP under optimized conditions, showcasing a 35% improvement over the control strains .
Table 1: Biotransformation Efficiency of Engineered Pseudomonas putida
Strain | Substrate Concentration (mM) | 2-HPP Yield (g/L) | Productivity (g/g DCW/h) |
---|---|---|---|
Control | 20 Benzaldehyde, 600 Acetaldehyde | 1.2 | 0.067 |
Engineered (PprI) | 20 Benzaldehyde, 600 Acetaldehyde | 1.6 | 0.089 |
Pharmaceutical Applications
Synthesis of Pharmaceutical Intermediates
2-HPP is a valuable synthon in the pharmaceutical industry. Its derivatives are used in the synthesis of various therapeutic agents, including antifungal compounds and other bioactive molecules. For instance, it plays a role in the synthesis of phenylpropane-1,2-diol, which is significant in drug formulation .
Case Study: Synthesis of Antifungal Agents
Research has shown that derivatives of 2-HPP can be synthesized to develop antifungal agents. The compound's structure allows for modifications that enhance biological activity against fungal pathogens.
Organic Synthesis
Mannich-Type Reactions
2-HPP is utilized in Mannich-type reactions due to its ability to act as a chiral building block. The titanium enolate derived from 2-HPP has been employed to achieve highly diastereoselective reactions, expanding its utility in creating complex organic molecules .
Table 2: Reaction Conditions for Mannich-Type Reactions Using 2-HPP
Reaction Type | Reagents | Conditions | Yield (%) |
---|---|---|---|
Mannich Reaction | Titanium enolate from 2-HPP | Room Temperature | Varies |
Claisen-Schmidt Condensation | Aromatic Aldehydes | Solvent-Free Grinding | High |
Environmental Applications
Pollution Degradation
Recent studies have explored the use of engineered Pseudomonas putida strains in degrading environmental pollutants through bioconversion processes involving 2-HPP. The ability of these strains to tolerate various stressors while converting harmful substances into less toxic compounds demonstrates their potential for bioremediation applications .
Mechanism of Action
The mechanism of action of 2-Hydroxypropiophenone involves its interaction with various molecular targets and pathways. For instance, in biological systems, it can act as a substrate for enzymes such as alcohol dehydrogenase, which catalyzes its conversion to other metabolites. The hydroxyl and ketone groups play crucial roles in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key α-Hydroxy Ketones and Their Properties
Table 2: Biocatalytic Efficiency of 2-HPP vs. PAC
Key Findings :
Substrate Flexibility : 2-HPP synthesis uses inexpensive aldehydes (benzaldehyde and acetaldehyde), whereas PAC production requires pyruvate, increasing costs .
By-product Control : P. putida resting cells minimize benzyl alcohol formation via metabolic regulation, unlike PAC-producing yeast .
Immobilization : Alginate-PVA-boric acid beads enhance 2-HPP productivity (3.3 g/L over four cycles) and reduce enzyme inactivation from aldehydes .
Comparison with Other Biocatalytic Systems
Insights :
Biological Activity
2-Hydroxypropiophenone (2-HPP) is an aromatic α-hydroxy ketone that has garnered attention due to its diverse biological activities and applications in organic synthesis, particularly in the pharmaceutical industry. This article provides a comprehensive overview of the biological activity of 2-HPP, including its synthesis, enzymatic transformations, and potential therapeutic applications.
This compound is characterized by its hydroxyl group attached to a propanone structure, making it a valuable chiral building block. It can be synthesized through various methods, including:
- Claisen-Schmidt Condensation : This involves the reaction of this compound with aromatic aldehydes under basic conditions. Recent studies have demonstrated that solvent-free grinding techniques can improve yields and reduce reaction times compared to conventional methods .
- Biotransformation : The use of whole cells of Pseudomonas putida for the bioconversion of benzaldehyde and acetaldehyde into 2-HPP has shown promising results, yielding significant concentrations under optimized conditions .
Antimicrobial Properties
Research indicates that 2-HPP exhibits notable antimicrobial activity. Studies have shown that derivatives of 2-HPP possess inhibitory effects against various bacterial strains and fungi. The compound's efficacy as an antifungal agent is particularly highlighted in its role as a precursor in the synthesis of antifungal pharmaceuticals .
Enzymatic Activity
The enzymatic production of 2-HPP from aldehyde substrates is facilitated by benzoylformate decarboxylase (BFD), which catalyzes the enantioselective cross-coupling reaction. This biotransformation not only enhances the yield of 2-HPP but also minimizes unwanted by-products, making it a more efficient process than traditional chemical methods .
Case Studies
- Pseudomonas putida Biotransformation : A study demonstrated that engineered Pseudomonas putida strains expressing the PprI gene from Deinococcus radiodurans exhibited enhanced tolerance to various stressors while efficiently converting aldehydes to 2-HPP. The optimized biotransformation conditions resulted in a maximum yield of 1.6 g/L after three hours .
- Antimicrobial Activity Assessment : In another study, synthesized metal complexes derived from 2-HPP were evaluated for their antimicrobial properties. These complexes showed significant activity against both Gram-positive and Gram-negative bacteria, indicating the potential for developing new antimicrobial agents based on 2-HPP derivatives .
Research Findings Summary
Q & A
Basic Research Questions
Q. What are the primary safety protocols for handling 2-Hydroxypropiophenone in laboratory settings?
- Methodological Answer : Follow JIS Z 7253:2019 guidelines for hazardous chemical handling. Key measures include:
- Inhalation : Immediate relocation to fresh air and medical consultation if symptoms persist .
- Skin/Eye Contact : Prolonged rinsing with water (15+ minutes) and use of personal protective equipment (PPE) such as NIOSH/EN 166-certified face shields and gloves .
- Engineering Controls : Implement fume hoods and adhere to industrial hygiene practices (e.g., handwashing post-handling) .
Q. How can researchers ensure accurate subsampling of this compound for analytical reproducibility?
- Methodological Answer : Use particulate subsampling strategies to minimize preparation errors:
- Document pre-sampling treatments (e.g., drying, impurity removal) and increment selection.
- Calculate subsampling errors (sFE) using IHL factors and validate via error propagation analysis .
Q. What analytical methods are recommended for quantifying this compound in mixed reaction systems?
- Methodological Answer : Employ spectrophotometry or direct potentiometry for stability and concentration analysis. For stereoselective quantification, pair chromatographic separation (e.g., HPLC) with NADH-dependent enzymatic assays to distinguish enantiomers .
Advanced Research Questions
Q. How can enantioselective synthesis of (S)-2-Hydroxypropiophenone be optimized using microbial systems?
- Methodological Answer : Optimize Pseudomonas putida fermentation by:
- Encapsulation : Enhance enzyme stability via alginate-based cell immobilization.
- NADH Regeneration : Use co-substrates like glucose to sustain redox balance.
- Parameter Tuning : Adjust pH (6.5–7.5), temperature (30–35°C), and substrate feeding rates to achieve >90% enantiomeric excess (ee) .
Q. What strategies resolve contradictions in stereoselective yield data for this compound synthesis?
- Methodological Answer : Apply iterative data triangulation:
- Experimental Replication : Compare free vs. encapsulated cell batches under identical conditions.
- Error Analysis : Quantify variability in NADH availability and oxygen transfer rates using flux balance models.
- Literature Cross-Validation : Contrast results with prior studies on Cupriavidus necator metabolic networks to identify strain-specific limitations .
Q. How should researchers design a robust literature review framework for this compound applications?
- Methodological Answer : Leverage FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and databases:
- Primary Sources : Prioritize peer-reviewed journals (e.g., Microbial Cell Factories) and regulatory databases (ECHA REACH, NIH/NTP).
- Keyword Optimization : Combine terms like "stereoselective synthesis," "NADH-dependent reductases," and "microbial encapsulation" with Boolean operators for precision .
Q. What are the critical parameters for scaling this compound production from lab to pilot scale?
- Methodological Answer : Conduct scale-down studies focusing on:
- Mass Transfer : Optimize agitation/aeration rates to maintain dissolved oxygen >20% saturation.
- Substrate Inhibition : Use fed-batch strategies to mitigate toxicity from propionyl precursors.
- Process Analytics : Implement inline pH and Raman spectroscopy for real-time ee monitoring .
Q. Methodological Notes
- Data Reporting : Follow structured scientific writing guidelines: clearly separate Methods, Results, and Discussion sections, and include error margins for all quantitative claims .
- Ethical Compliance : Obtain institutional review board (IRB) approval if human-derived enzymes or cell lines are used .
Properties
IUPAC Name |
2-hydroxy-1-phenylpropan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVPRARCUSRDNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80871139 | |
Record name | 1-Phenyl-2-hydroxy-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80871139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5650-40-8 | |
Record name | 2-Hydroxy-1-phenyl-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5650-40-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxypropiophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005650408 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5650-40-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402216 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Phenyl-2-hydroxy-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80871139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxypropiophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.629 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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